An In-depth Technical Guide to 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Synthesis and Properties
An In-depth Technical Guide to 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, a polyhydroxylated derivative of cyclopentanone. Due to a lack of extensive characterization in publicly available literature, this document consolidates known physical properties and proposes a detailed synthetic protocol based on established chemical principles. Furthermore, it explores the potential biological significance of this class of compounds by examining the activities of related polyhydroxylated carbocyclic molecules. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in medicinal chemistry and drug development.
Introduction
Polyhydroxylated carbocyclic compounds are a class of molecules that have garnered significant interest in the field of medicinal chemistry. Their rigid cyclopentane core, decorated with multiple hydroxyl groups, allows for diverse, stereospecific interactions with biological targets. 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone (CAS No. 3322-70-1) is a symmetrical, polyhydroxylated ketone with potential as a scaffold in the design of novel therapeutic agents.[1][2] The four hydroxyl groups offer multiple points for derivatization, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.
Physicochemical Properties
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a white, crystalline solid at room temperature.[3] A summary of its known physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H16O5 | [4] |
| Molecular Weight | 204.22 g/mol | [4] |
| Melting Point | 143-144 °C | [3] |
| Appearance | White crystalline powder | [3] |
| CAS Number | 3322-70-1 | [4] |
Synthesis
The synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is anticipated to proceed via a base-catalyzed aldol condensation reaction between cyclopentanone and formaldehyde. This reaction, a fundamental carbon-carbon bond-forming process, involves the nucleophilic addition of a cyclopentanone enolate to the electrophilic carbonyl carbon of formaldehyde.[1] The reaction likely proceeds in a stepwise manner, with the initial formation of mono-, di-, and tri-hydroxymethylated intermediates before the final tetrakis-substituted product is achieved.
Proposed Synthetic Pathway
The overall proposed reaction is as follows:
Caption: Proposed synthesis of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone.
Proposed Experimental Protocol
The following is a proposed experimental protocol based on general procedures for aldol condensations with formaldehyde.
Materials:
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Cyclopentanone
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Formaldehyde (37% aqueous solution)
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Calcium Hydroxide (Ca(OH)₂)
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Methanol
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Diethyl ether
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Anhydrous Magnesium Sulfate (MgSO₄)
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Distilled water
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add cyclopentanone and a catalytic amount of calcium hydroxide.
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Addition of Formaldehyde: Slowly add an excess of formaldehyde solution to the stirred mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40-50 °C using a water bath if necessary.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).
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Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst with a dilute acid (e.g., HCl). The aqueous solution is then extracted several times with a suitable organic solvent (e.g., ethyl acetate).
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Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield the pure 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone.
Spectroscopic Characterization (Predicted)
As no experimental spectral data for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone has been found in the literature, this section provides predicted key spectral features based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the molecule's symmetry, two singlets would be expected. One singlet would correspond to the eight protons of the four hydroxymethyl (CH₂OH) groups, and another singlet for the four protons of the cyclopentane ring (at the C3 and C4 positions). A broad singlet for the four hydroxyl protons would also be anticipated, the chemical shift of which would be dependent on the solvent and concentration.
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¹³C NMR: Three distinct signals would be predicted. One for the carbonyl carbon (C=O), one for the quaternary carbons bearing the hydroxymethyl groups (C2 and C5), one for the methylene carbons of the cyclopentane ring (C3 and C4), and one for the carbons of the hydroxymethyl groups (-CH₂OH).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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A broad, strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.
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A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the cyclopentanone ring.
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C-H stretching vibrations for the CH₂ groups in the region of 2850-2960 cm⁻¹.
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C-O stretching vibrations in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 204. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the C-C bonds of the cyclopentane ring.
Potential Applications in Drug Development
While no specific biological activities have been reported for 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone, the general class of polyhydroxylated cyclopentane derivatives has shown a range of biological effects, suggesting potential avenues for investigation.
Analogs as Therapeutic Agents
Polyhydroxylated small molecules, often referred to as polyols, can mimic the structure of carbohydrates and interact with various biological targets. For instance, some polyol derivatives have been investigated for their potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[5]
A Scaffold for Medicinal Chemistry
The four primary hydroxyl groups of 2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone provide handles for further chemical modification. This allows for the synthesis of a library of derivatives with diverse functionalities, which can be screened for various biological activities.
Caption: Derivatization and application workflow.
Conclusion
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone is a molecule with interesting structural features that warrant further investigation. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis and predicted properties. The polyhydroxylated nature of this compound, combined with its rigid carbocyclic core, makes it an attractive scaffold for the development of new chemical entities with potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthetic protocol, full spectroscopic characterization of the molecule, and exploration of its biological activity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylcyclopentanone(1120-72-5) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopentanone,2,2,5,5-tetrakis(hydroxymethyl)- [cymitquimica.com]
- 5. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
